4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
The compound belongs to the class of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been studied for their broad-spectrum biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for the compound was not found in the available literature.Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by the fusion of a pyrimidine ring and a thiophene ring . The specific molecular structure of the compound was not found in the available literature.Chemical Reactions Analysis
Thienopyrimidines can undergo a range of chemical reactions due to their structural relationship with purine bases . A specific chemical reaction analysis for the compound was not found in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary widely depending on their specific structure . The specific physical and chemical properties of the compound were not found in the available literature.Scientific Research Applications
4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Anti-inflammatory Activities: This compound is a derivative of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties: Pyrimidines, including this compound, are also known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
12-(4-benzylpiperidin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
NMDA Receptor Antagonist: This compound is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . NMDA receptor antagonists are known to induce a state known as dissociative anesthesia, marked by catalepsy, amnesia, and analgesia .
Neuroprotective Agent: This compound has been identified as a neuroprotective agent . It can be used for the treatment of neurodegenerative disorders .
Alzheimer’s Disease Management: This compound has shown potential in the management of Alzheimer’s disease . It has been found to inhibit the toxic conformation of Aβ 1–42 and stabilize the α-helical content . It also exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
12-(4-benzylpiperidin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-15-23-21(20-18-8-5-9-19(18)26-22(20)24-15)25-12-10-17(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMXJVRDCHJCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine |
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